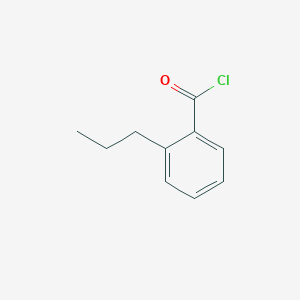
2-Propylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propylbenzoyl chloride, also known as 4-propylbenzoyl chloride, is an organic compound with the molecular formula C10H11ClO. It is a derivative of benzoyl chloride where a propyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propylbenzoyl chloride can be synthesized through the reaction of 2-propylbenzoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group . The general reaction is as follows:
C10H12O2+SOCl2→C10H11ClO+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as chlorinating agents instead of thionyl chloride. These methods can offer higher yields and better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Propylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation Reactions: The propyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), and thiols (RSH) are commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution.
Carboxylic Acids: Formed from oxidation.
Alcohols: Formed from reduction .
Scientific Research Applications
2-Propylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-propylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it may modify proteins or other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Benzoyl Chloride: Lacks the propyl group, making it less hydrophobic and less sterically hindered.
4-Methylbenzoyl Chloride: Contains a methyl group instead of a propyl group, leading to different reactivity and steric effects.
4-Ethylbenzoyl Chloride: Contains an ethyl group, offering intermediate properties between benzoyl chloride and 2-propylbenzoyl chloride.
Uniqueness: this compound is unique due to the presence of the propyl group, which influences its reactivity, hydrophobicity, and steric effects. This makes it suitable for specific applications where these properties are advantageous .
Properties
CAS No. |
63620-04-2 |
|---|---|
Molecular Formula |
C10H11ClO |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
2-propylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,2,5H2,1H3 |
InChI Key |
LYWWXYXEBZWIFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC=C1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















